molecular formula C17H17ClO3 B12778621 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl- CAS No. 86560-09-0

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-

Cat. No.: B12778621
CAS No.: 86560-09-0
M. Wt: 304.8 g/mol
InChI Key: HZRFWONPELLVHC-UHFFFAOYSA-N
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Description

“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” is a complex organic compound that features a spirocyclic structure. Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom. This compound also contains a chlorobenzoyl group and a methyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorobenzoyl and methyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.

    Acylation Reactions: Introduction of the chlorobenzoyl group using reagents like 2-chlorobenzoyl chloride.

    Alkylation Reactions: Addition of the methyl group through alkylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chlorobenzoyl group or other parts of the molecule.

    Substitution: The chlorobenzoyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“1-Oxaspiro(4

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spiro compounds with different substituents.

    Chlorobenzoyl Derivatives: Compounds containing the chlorobenzoyl group but with different core structures.

    Methylated Compounds: Molecules with methyl groups attached to different positions.

Uniqueness

The unique combination of the spirocyclic structure, chlorobenzoyl group, and methyl group in “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” sets it apart from other compounds. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

86560-09-0

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

4-(2-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H17ClO3/c1-11-14(15(19)12-7-3-4-8-13(12)18)17(21-16(11)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

HZRFWONPELLVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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